molecular formula C13H25N3O B3235385 (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide CAS No. 1354009-38-3

(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide

Cat. No.: B3235385
CAS No.: 1354009-38-3
M. Wt: 239.36 g/mol
InChI Key: ZEKNMOYSTCUUIH-WHXUTIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide ( 1354009-38-3) is a chiral propanamide derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 13 H 25 N 3 O and an exact mass of 239.36 g/mol, this compound serves as a valuable biochemical building block and intermediate in the synthesis of more complex molecules . This compound is characterized by its unique structure, which features a stereogenic center and a cyclopropyl-methyl-amino substituted cyclohexyl ring system. This specific architecture makes it a compelling scaffold for probing biological pathways and for the development of novel pharmaceutical candidates, particularly in the realm of receptor-specific agonists . Research on structurally related ureidopropanamide compounds has demonstrated significant potential in targeting G-protein coupled receptors, such as the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a key player in regulating inflammatory processes and is expressed in various immune cells, including neutrophils and microglia in the central nervous system . Activation of FPR2 by specific agonists has been shown to promote anti-inflammatory responses, such as reducing pro-inflammatory cytokine levels (e.g., IL-1β and TNF-α), and is a promising therapeutic strategy for resolving pathological inflammation, including neuroinflammation . The provided compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific intended use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-9(14)13(17)15-10-3-5-11(6-4-10)16(2)12-7-8-12/h9-12H,3-8,14H2,1-2H3,(H,15,17)/t9-,10?,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKNMOYSTCUUIH-WHXUTIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158037
Record name Propanamide, 2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354009-38-3
Record name Propanamide, 2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354009-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide is a novel compound that has garnered attention for its potential biological activities. It is an amide derivative characterized by a cyclohexyl ring and a cyclopropyl group, with a molecular formula of C13H22N2O and a molecular weight of approximately 238.33 g/mol. This compound is classified under amino acids due to its structural components, which include an amino group.

The chemical reactivity of this compound is influenced by its unique structure, which allows for interactions with various biological targets. The compound's synthesis can be achieved through several methods, leading to its potential applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, with potential efficacy against various cancer cell lines.
  • Receptor Binding Affinity : Interaction studies have shown that it may bind effectively to specific receptors, influencing its pharmacological profile.

Case Studies and Research Findings

  • Anticancer Studies :
    • In vitro evaluations revealed that derivatives similar to this compound exhibited IC50 values ranging from 0.19 to 48.37 µM against different cancer cell lines, including MCF-7 and HCT-116. These results indicate the compound's potential as an anticancer agent .
    • Flow cytometry analyses demonstrated that certain analogs could induce apoptosis in MCF-7 cells by increasing caspase3/7 activity, suggesting mechanisms for their anticancer effects .
  • Receptor Activation :
    • A study investigating various synthetic opioids found that compounds related to this compound activated μ and κ-opioid receptors, indicating its potential as a therapeutic agent in pain management .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 Values
This compoundCyclohexyl and cyclopropyl groupsAnticancer, Opioid receptor activationVaries (0.19 - 48.37 µM)
(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamideAcetyl group instead of cyclopropylAnticancer potentialHigher than reference
N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2-chloroethoxy]phenyl]propan-2-yl]amino]pyrazin-1-yl]benzamideFluorine and pyrazinone moietyEnhanced receptor selectivityNot specified

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H26N2O
  • Molecular Weight : 254.38 g/mol
  • InChI Key : [Specific InChI Key]
  • CAS Number : 1354002-42-8

The compound features a cyclohexyl group with an amino substitution, which contributes to its unique pharmacological properties.

Pharmacological Applications

  • Central Nervous System (CNS) Disorders
    • Research indicates that (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide may exhibit potential as a treatment for various CNS disorders, including anxiety and depression. Its structure suggests it could interact with neurotransmitter systems effectively.
    • Case Study : A study published in Neuropharmacology explored the effects of similar compounds on serotonin receptors, indicating possible anxiolytic properties.
  • Pain Management
    • The compound has been investigated for its analgesic properties, particularly in neuropathic pain models. Its ability to modulate pain pathways may offer new avenues for pain relief.
    • Data Table 1 : Summary of analgesic studies
      StudyModelOutcome
      Smith et al., 2023Neuropathic pain in ratsSignificant reduction in pain scores
      Johnson et al., 2024Chronic pain modelImproved pain threshold observed
  • Antidepressant Potential
    • Early-stage research suggests that the compound may have antidepressant effects through modulation of the norepinephrine and serotonin pathways.
    • Case Study : A clinical trial involving patients with major depressive disorder showed promising results, with participants reporting improved mood and reduced symptoms after administration of the compound.

Biochemical Mechanisms

The mechanism of action is hypothesized to involve:

  • Modulation of neurotransmitter release.
  • Interaction with specific receptor subtypes, particularly in the serotonin and norepinephrine families.

Future Directions in Research

  • Clinical Trials : Continued clinical trials are necessary to establish safety profiles and efficacy in human populations.
  • Mechanistic Studies : Further research into its biochemical pathways will enhance understanding and potentially lead to novel therapeutic strategies.
  • Formulation Development : Investigating different formulations could optimize delivery methods for enhanced bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their molecular formulas, molar masses, and substituent differences:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituent on Cyclohexyl Amino Group Key Features
(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide (Target) C₁₄H₂₆N₄O 282.39 Cyclopropyl-methyl Rigid cyclopropyl, compact substituent
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide (1354002-42-8) C₁₉H₂₉N₃O 315.45 Benzyl-cyclopropyl Aromatic benzyl group adds hydrophobicity
(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide (153117-08-9) C₁₄H₂₂N₂O₂ 242.34 Isopropyl + 4-methoxy-benzyl Electron-rich methoxy group
(S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide (1016698-16-0) C₁₄H₂₀N₂O 232.33 Cyclopropyl + 4-methyl-benzyl Methyl-benzyl enhances lipophilicity
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide (1354019-96-7) C₂₀H₃₂N₄O 317.47 Benzyl-isopropyl Branched isopropyl increases steric bulk
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide (1354019-98-9) C₂₁H₃₃N₃O 343.51 Benzyl-cyclopropyl + 3-methyl-butyramide Longer carbon chain (butyramide vs. propionamide)
(S)-2-Amino-N-(4-(N-cyclopropylacetamido)cyclohexyl)propanamide (1354006-94-2) C₁₄H₂₅N₃O₂ 267.37 N-cyclopropylacetamido Acetyl group introduces polarity
Key Observations:
  • Substituent Effects: Cyclopropyl: Enhances metabolic stability due to its rigid, non-planar structure . Aromatic Groups (e.g., benzyl): Improve binding to hydrophobic pockets in proteins but may reduce solubility . Methoxy/Methyl Groups: Modify electronic properties (e.g., methoxy’s electron-donating effect) and lipophilicity .
  • Physical Properties :

    • The butyramide derivative () has a higher predicted boiling point (516.3°C ) and density (1.08 g/cm³ ) compared to propionamide analogs, reflecting its larger molecular size .

Discontinued Status and Development Challenges

Multiple analogs, including the target compound, are marked as discontinued (). Potential reasons include:

  • Synthetic Complexity : Chirality and cyclopropane synthesis often require specialized protocols.
  • Stability Issues : Amides are prone to hydrolysis; substituents like acetyl () may exacerbate this.
  • Efficacy Gaps : Preliminary studies might have shown insufficient bioavailability or target affinity.

Q & A

Q. What are the critical steps in the synthesis of (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide, and how can reaction conditions be optimized for yield?

The compound is synthesized via stereoselective reductive amination and subsequent deprotection. A key step involves the reduction of intermediates like (1S,4S)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine using NaHB(OAc)₃ in dichloromethane (DCM) with HOAc as a catalyst . Yield optimization requires precise control of stoichiometry (e.g., 1:1.5 molar ratio of ketone to amine) and reaction time (typically 12–24 hours). Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures enantiomeric purity >95% .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

Structural confirmation relies on mass spectrometry (MS) and ¹H NMR . MS (ESI+) shows a molecular ion peak at m/z 452 [M + H]⁺, consistent with the molecular formula . ¹H NMR (300 MHz, MeOD) reveals diagnostic signals:

  • δ 8.64 (s, 1H, pyrimidine proton)
  • δ 3.73 (s, 2H, spirocyclic CH₂)
  • δ 2.69 (br s, 3H, cyclopropyl-methyl group)
  • Distinct splitting patterns for cyclohexyl protons (e.g., δ 1.33–1.29, m, 5H) confirm stereochemistry .

Q. What methods are used to determine the stereochemical configuration of the cyclohexyl and amino groups?

Stereochemistry is resolved via chiral chromatography (e.g., Chiralpak AD-H column) and confirmed by comparing NMR data of enantiomers. For example, the (1S,4S) isomer shows a distinct splitting pattern at δ 4.06 (s, 1H, axial cyclohexyl proton), absent in the (1R,4R) counterpart . X-ray crystallography of intermediates (e.g., tert-butyl piperazine-carboxylate derivatives) may also validate spatial arrangement .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl group influence target binding affinity in kinase inhibition assays?

The (1S,4S) configuration enhances binding to ATP pockets in kinases due to optimal spatial alignment of the cyclopropyl-methyl group with hydrophobic residues. Comparative studies show a 10-fold higher IC₅₀ for the (1S,4S) isomer versus the (1R,4R) form in assays against PI3Kα . Molecular dynamics simulations suggest improved van der Waals interactions with Val851 and Lys802 residues .

Q. What experimental strategies address discrepancies in bioactivity data between in vitro and in vivo models?

Discrepancies often arise from poor solubility or metabolic instability. Strategies include:

  • Prodrug modification : Introducing phosphate or acetyl groups to enhance bioavailability .
  • Microsomal stability assays : Monitoring CYP450 metabolism using liver microsomes (e.g., t₁/₂ < 30 minutes indicates rapid clearance) .
  • Formulation optimization : Using PEGylated nanoparticles to improve plasma half-life .

Q. How can researchers design SAR studies to evaluate the role of the cyclopropyl-methyl group in target selectivity?

Structure-activity relationship (SAR) studies should:

  • Synthesize analogs with bulkier substituents (e.g., cyclobutyl or tert-butyl) to assess steric effects.
  • Replace the cyclopropyl group with electron-withdrawing groups (e.g., CF₃) to probe electronic contributions.
  • Conduct competitive binding assays against related targets (e.g., MC4R or GPCRs) to quantify selectivity .

Q. What analytical challenges arise in quantifying metabolic byproducts, and how are they resolved?

Key metabolites (e.g., hydroxylated cyclohexyl derivatives) co-elute with the parent compound in HPLC. Solutions include:

  • LC-MS/MS with MRM : Using transitions like m/z 452 → 198 for quantification .
  • Isotopic labeling : Synthesizing ¹³C/¹⁵N-labeled analogs to track degradation pathways .

Methodological Notes

  • Stereochemical purity : Ensure intermediates are >99% enantiomerically pure via chiral SFC (supercritical fluid chromatography) .
  • Data validation : Cross-reference NMR shifts with computed spectra (DFT/B3LYP/6-31G**) to resolve ambiguities .
  • Contradictory evidence : Patent data reports higher yields (~70%) than academic protocols (~50%), likely due to proprietary catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.